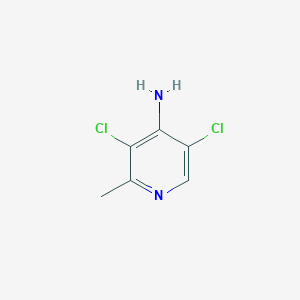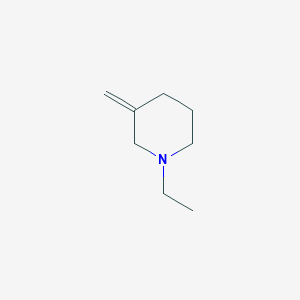
1-Ethyl-3-methylidenepiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-methylidenepiperidine, also known as EMDP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective ligand for the sigma-1 receptor, which is a protein found in the central nervous system. The sigma-1 receptor has been implicated in several physiological processes, including pain perception, mood regulation, and neuroprotection. EMDP has attracted significant interest in the scientific community due to its potential applications in various fields, including pharmacology, neuroscience, and medicinal chemistry.
Mecanismo De Acción
1-Ethyl-3-methylidenepiperidine exerts its effects by binding to the sigma-1 receptor, a protein found in the endoplasmic reticulum of cells in the central nervous system. The sigma-1 receptor has been implicated in several physiological processes, including pain perception, mood regulation, and neuroprotection. 1-Ethyl-3-methylidenepiperidine binding to the sigma-1 receptor can result in the modulation of various signaling pathways, including the modulation of calcium signaling and the activation of certain neurotransmitter systems.
Efectos Bioquímicos Y Fisiológicos
1-Ethyl-3-methylidenepiperidine has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling and the activation of certain neurotransmitter systems. 1-Ethyl-3-methylidenepiperidine has also been found to have analgesic properties and can reduce pain perception in animal models of chronic pain. Additionally, 1-Ethyl-3-methylidenepiperidine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Ethyl-3-methylidenepiperidine has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, 1-Ethyl-3-methylidenepiperidine has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 1-Ethyl-3-methylidenepiperidine is its potential toxicity, as it has been shown to induce liver damage in some animal models. Additionally, 1-Ethyl-3-methylidenepiperidine has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-Ethyl-3-methylidenepiperidine. One area of interest is its potential applications in drug addiction and withdrawal. 1-Ethyl-3-methylidenepiperidine has been shown to modulate the activity of certain neurotransmitter systems involved in addiction, and further research could elucidate its potential as a treatment for addiction. Additionally, 1-Ethyl-3-methylidenepiperidine has been investigated for its potential applications in neurodegenerative diseases, and further research could explore its potential as a neuroprotective agent. Finally, further studies could investigate the potential of 1-Ethyl-3-methylidenepiperidine as a tool for studying the sigma-1 receptor and its role in various physiological processes.
Métodos De Síntesis
1-Ethyl-3-methylidenepiperidine can be synthesized using various methods, including the reaction of 1-ethylpiperidine-3-carboxaldehyde with methylamine or the reaction of 1-ethylpiperidine-3-carboxylic acid with acetic anhydride. The most commonly used method involves the reaction of 1-ethylpiperidine-3-carboxaldehyde with methylamine in the presence of a reducing agent, such as sodium borohydride. The reaction yields 1-Ethyl-3-methylidenepiperidine as a white crystalline solid with a melting point of 160-162°C.
Aplicaciones Científicas De Investigación
1-Ethyl-3-methylidenepiperidine has been extensively studied for its potential applications in pharmacology and neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. 1-Ethyl-3-methylidenepiperidine has also been found to have analgesic properties and can reduce pain perception in animal models of chronic pain. Additionally, 1-Ethyl-3-methylidenepiperidine has been investigated for its potential applications in drug addiction and withdrawal, as it can modulate the activity of certain neurotransmitter systems involved in addiction.
Propiedades
Número CAS |
181999-39-3 |
|---|---|
Nombre del producto |
1-Ethyl-3-methylidenepiperidine |
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
1-ethyl-3-methylidenepiperidine |
InChI |
InChI=1S/C8H15N/c1-3-9-6-4-5-8(2)7-9/h2-7H2,1H3 |
Clave InChI |
HASMQYHVFRFLSG-UHFFFAOYSA-N |
SMILES |
CCN1CCCC(=C)C1 |
SMILES canónico |
CCN1CCCC(=C)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



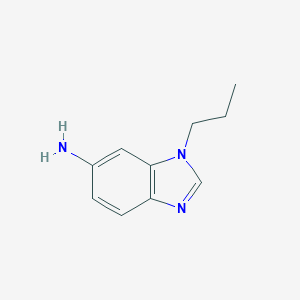
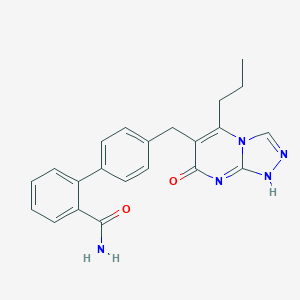
![4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B67314.png)

![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)

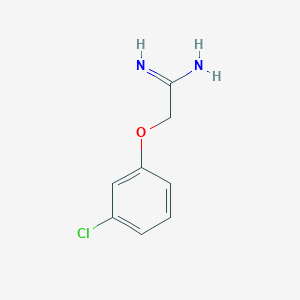
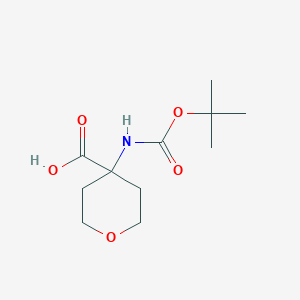
![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)

